![molecular formula C6H7N4NaO2 B2819924 Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate CAS No. 2251053-56-0](/img/structure/B2819924.png)
Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of piperazine-fused triazoles . It is a part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered as “privileged structures” in medicinal chemistry, providing potent ligands for numerous receptors .
Synthesis Analysis
The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . A specific synthesis method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure .Molecular Structure Analysis
The molecular structure of these compounds includes a [1,2,4]triazolo [4,3- a ]pyrazine platform . The NMR spectrum of a related compound, 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, shows peaks at 2.96 (2H, t, J = 5.6, 6-CH 2); 3.35 (2H, t, J = 5.6, 5-CH 2); 3.65 (2H, s, 8-CH 2); 11.37 (1H, s, NHCO) .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a versatile compound used in synthesizing various pharmacologically relevant derivatives. For instance, Medwid et al. (1990) demonstrated the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents using related chemical frameworks, highlighting the importance of such compounds in developing new therapeutic agents (Medwid et al., 1990).
Chemical Synthesis and Derivatives
- Ablajan et al. (2012) reported an efficient synthesis of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles, demonstrating the chemical versatility of related triazolopyrimidine compounds (Ablajan et al., 2012).
- Karami et al. (2015) described a novel one-pot method for synthesizing triazoloapyrimidinedicarboxylates, emphasizing the utility of sodium-based catalysts in the synthesis of these compounds (Karami et al., 2015).
Antitumor and Biological Activities
- Ahmed et al. (2014) explored the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which exhibited potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines, indicating potential applications in cancer research and therapy (Ahmed et al., 2014).
- Pinheiro et al. (2020) reviewed the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, an important class of compounds with diverse applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).
Miscellaneous Applications
- Snyder et al. (2017) detailed the synthesis of a tetrazolyl triazolotriazine, a compound structurally related to triazolopyrimidines, demonstrating its potential as an insensitive high explosive, thus highlighting the broad applicability of this chemical class in various fields (Snyder et al., 2017).
Propiedades
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.Na/c11-5(12)4-8-9-6-7-2-1-3-10(4)6;/h1-3H2,(H,7,9)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIWFYEYRKOAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)
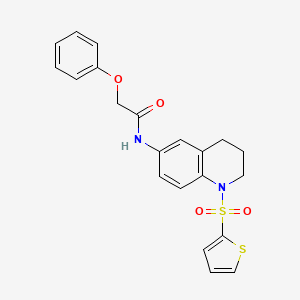

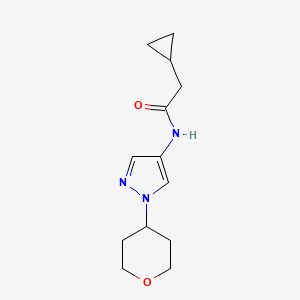
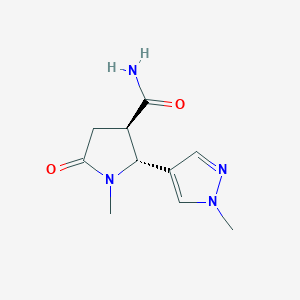

![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)
![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)

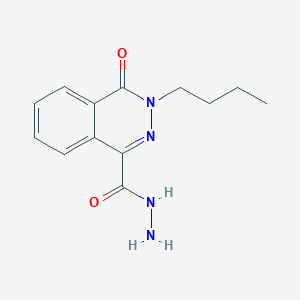
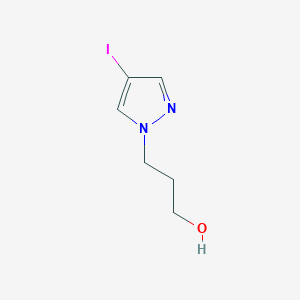

![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)